molecular formula C9H7F3N4O B8120218 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide

4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide

Cat. No.: B8120218
M. Wt: 244.17 g/mol
InChI Key: VLTAACAVQPRSGZ-UHFFFAOYSA-N
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Description

4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is an organic compound that features both an azido group and a trifluoroethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide typically involves the introduction of the azido group to a pre-formed benzamide derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the benzamide is replaced by an azido group using sodium azide (NaN₃) under appropriate conditions. The trifluoroethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide can undergo various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Cycloaddition: Copper(I) iodide as a catalyst in combination with a base.

    Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Triazoles: From cycloaddition reactions.

    Amines: From reduction reactions.

Scientific Research Applications

4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.

    Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The azido group in 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is highly reactive and can participate in various chemical reactions. The mechanism of action typically involves the formation of reactive intermediates, such as nitrenes, which can then undergo further transformations. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide
  • 4-Azido-N-(2,2,2-trifluoro-ethyl)-aniline
  • 4-Azido-N-(2,2,2-trifluoro-ethyl)-phenol

Uniqueness

This compound is unique due to the presence of both an azido group and a trifluoroethyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler azides or trifluoroethyl compounds.

Properties

IUPAC Name

4-azido-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)5-14-8(17)6-1-3-7(4-2-6)15-16-13/h1-4H,5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTAACAVQPRSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-azidobenzoic acid (0.65 g) in acetonitrile-DMF (2:1, 15 ml) were successively added 2,2,2-trifluoroethanamine (0.38 ml), triethylamine (0.67 ml), HOBt (0.79 g) and WSC (0.92 g), and the reaction mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as a white powder (0.98 g, 100%).
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0.65 g
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0.38 mL
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0.79 g
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0.92 g
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acetonitrile DMF
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15 mL
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0.67 mL
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Yield
100%

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